(S)-5-chloro-1-(1-cyclopropyl-2-methoxyethyl)-3-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-763534 is a pyrazinone-containing compound known for its role as an antagonist targeting the corticotropin-releasing factor/hormone receptor 1. This compound has shown high affinity and potency in binding to the receptor, making it a significant molecule in the study of neurological disorders such as depression and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-763534 involves multiple steps, starting with the preparation of the pyrazinone core. The key steps include:
Formation of the pyrazinone ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The cyclopropyl, methoxyethyl, and difluoromethoxy groups are introduced through a series of substitution reactions.
Final assembly: The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of BMS-763534 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as chromatography and crystallization to ensure high purity.
Quality control: Rigorous testing to meet industry standards for pharmaceutical compounds.
Chemical Reactions Analysis
Types of Reactions
BMS-763534 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include various derivatives of BMS-763534 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
BMS-763534 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
BMS-763534 exerts its effects by binding to the corticotropin-releasing factor/hormone receptor 1. This binding inhibits the receptor’s activity, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) in cells. The inhibition of this pathway is associated with anxiolytic and antidepressant effects, making BMS-763534 a valuable compound in the study of stress-related disorders .
Comparison with Similar Compounds
Similar Compounds
CRF1 antagonists: Other compounds in this category include those with similar pyrazinone structures and receptor binding properties.
Uniqueness
BMS-763534 stands out due to its high affinity and selectivity for the corticotropin-releasing factor/hormone receptor 1. Its unique structure allows for potent inhibition of the receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C18H21ClF2N4O3 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
5-chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]pyrazin-2-one |
InChI |
InChI=1S/C18H21ClF2N4O3/c1-9-6-12(10(2)22-16(9)28-18(20)21)23-15-17(26)25(7-14(19)24-15)13(8-27-3)11-4-5-11/h6-7,11,13,18H,4-5,8H2,1-3H3,(H,23,24)/t13-/m1/s1 |
InChI Key |
CBVDPVDNACOCTI-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)[C@H](COC)C3CC3)Cl |
Canonical SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.